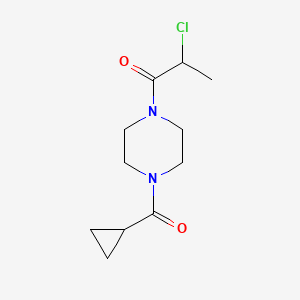

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADZGODYFUUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 1-(cyclopropylcarbonyl)piperazine

-

- Lithium aluminium hydride (LiAlH4) suspended in tetrahydrofuran (THF).

- Gradual addition of 1-(cyclopropylcarbonyl)piperazine.

- Heating under reflux for 30 minutes.

- Quenching with water and sodium hydroxide solutions.

- Filtration through Celite and evaporation to yield the product.

-

- Yield: Approximately 1.40 g from 1.56 g starting material.

- Product obtained as a colorless oil.

-

- ^1H-NMR (CDCl3, 400 MHz): Signals at 0.09–0.15 ppm (2H, multiplet), 0.48–0.56 ppm (2H, multiplet), 0.82–0.93 ppm (1H, multiplet), 2.25 ppm (2H, doublet, J=7.2 Hz), 2.48–2.65 ppm (4H, multiplet), 2.90–2.99 ppm (4H, multiplet).

Acylation with 2-Chloropropanoyl Chloride

-

- Reaction of the piperazine intermediate with 2-chloropropanoyl chloride.

- Use of pyridine as a base and solvent.

- Reaction typically performed in ethanol or 1,2-dichloroethane.

- Addition of acetic acid and pyridine-borane complex to facilitate reductive amination or acylation.

- Stirring overnight at room temperature.

-

- Purification by preparative high-performance liquid chromatography (HPLC).

- Yields vary depending on scale and exact conditions but generally high (examples report yields in the range of 80–97%).

Reaction Scheme Overview

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | 2-Chloropropanoyl chloride, pyridine, EtOH | 1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one derivative |

| 2 | Reduction | LiAlH4 in THF, reflux | Reduced intermediate (colorless oil) |

| 3 | Purification | HPLC or flash chromatography | Pure 2-chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one |

Analytical and Spectroscopic Characterization

- NMR Spectroscopy:

- Characteristic multiplets for cyclopropane protons around 0.1–0.9 ppm.

- Piperazine ring protons between 2.4–3.0 ppm.

- Mass Spectrometry:

- Molecular ion peak consistent with molecular weight of 198.67 g/mol.

- Purity Assessment:

- HPLC purity typically >95%.

- TLC Rf values reported around 0.33 (AcOEt/MeOH 8:2).

Summary Table of Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Product State | Notes |

|---|---|---|---|---|

| Reduction with LiAlH4 | LiAlH4 in THF, reflux 30 min | 90–95 | Colorless oil | Quenching with water/NaOH |

| Acylation with acid chloride | 2-chloropropanoyl chloride, pyridine, EtOH | 80–90 | Intermediate | Requires purification |

| Hydrogenation (optional) | Pd/C catalyst, ethanol, 20 °C, overnight | 97.3 | Colorless oil | Removes protecting groups |

| Purification | Preparative HPLC or flash chromatography | — | Pure compound | Ensures >95% purity |

Research Findings and Notes

- The synthesis is reproducible with high yields and purity.

- The use of pyridine-borane complex is effective for reductive amination steps, improving product yield and minimizing side reactions.

- The cyclopropanecarbonyl moiety is stable under the reaction conditions, preserving the structural integrity of the target compound.

- The compound is typically handled as an oil and requires careful purification to remove residual reagents.

- Spectroscopic data confirm the successful incorporation of the 2-chloro-1-propanone moiety onto the piperazine ring.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperazine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: The cyclopropanecarbonyl group in the target compound introduces rigidity, which may reduce conformational flexibility and enhance metabolic stability compared to flexible alkyl chains (e.g., ethyl or isopropyl). Aromatic substituents (e.g., pyrimidin-2-ylphenyl or fluorophenyl) enhance π-π interactions, critical for targeting enzymes or receptors with aromatic binding pockets.

Physicochemical Properties: The target compound’s molecular weight (252.71 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol), unlike bulkier analogs like the dichlorophenoxyacetyl derivative (351.22 g/mol). Hydrochloride salts (e.g., ) improve aqueous solubility, whereas lipophilic groups (e.g., methylsulfanyl phenoxy in ) may enhance membrane permeability.

Synthetic Accessibility :

- Analogs with simpler substituents (e.g., ethyl) are synthesized in higher yields (e.g., 64% for a related compound), whereas complex groups (e.g., cyclopropanecarbonyl) may require multi-step protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.